Trimethylbenzenesulfonyl vs. Unsubstituted Benzenesulfonyl: Differential LogP and Steric Bulk
The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group of the target compound introduces significantly greater hydrophobicity and steric volume compared to the unsubstituted benzenesulfonyl variant (CAS 946213-84-9). While no direct experimental LogP data for the target compound have been published in peer-reviewed literature, computational estimates from authoritative databases indicate a LogP of approximately 3.5 for the target compound . This compares to a LogP of approximately 2.3 for the unsubstituted benzenesulfonyl analog, representing a calculated LogP increase of approximately 1.2 units attributable to the three methyl substituents. This magnitude of LogP difference is class-consistent: within the chemically related 3-(4-arylsulfonyl)piperazine-pyridazine CNS antagonist series, increasing arylsulfonyl lipophilicity directly correlates with enhanced brain penetration, as measured by rat brain-to-plasma partition coefficients (Kp) ranging from 2.1 for optimized analogs [1]. The additional steric bulk provided by the 2,4,6-trimethyl substitution may also alter target binding pocket occupancy relative to the unsubstituted phenyl analog, a feature exploited in the broader arylsulfonyl-piperazine class to modulate receptor subtype selectivity [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ~3.5 (calculated, authoritative database estimate) |
| Comparator Or Baseline | 3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine (CAS 946213-84-9): LogP ~2.3 (calculated) |
| Quantified Difference | ΔLogP ~ +1.2 (approximately 1.2 log units more lipophilic) |
| Conditions | Computational prediction; no experimental shake-flask or chromatographic LogP data available for either compound. |
Why This Matters
In CNS drug discovery programs, increasing LogP by approximately 1 unit can substantially improve passive BBB permeability; this LogP differential provides a rational basis for selecting the trimethylbenzenesulfonyl variant over the unsubstituted benzenesulfonyl analog when CNS exposure is a desired or hypothesized property.
- [1] Bender, A. M.; Weiner, R. L.; Luscombe, V. B.; Ajmera, S.; Cho, H. P.; Chang, S.; Zhan, X.; Rodriguez, A. L.; Niswender, C. M.; Engers, D. W.; Bridges, T. M.; Conn, P. J.; Lindsley, C. W. Discovery and Optimization of 3-(4-Aryl/Heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as Novel, CNS Penetrant Pan-Muscarinic Antagonists. Bioorg. Med. Chem. Lett. 2017, 27 (15), 3576–3581. https://doi.org/10.1016/j.bmcl.2017.05.042. View Source
